![molecular formula C17H16N6 B3014414 7-(3,5-二甲基吡唑-1-基)-2-甲基-5-苯基-[1,2,4]三唑并[1,5-a]嘧啶 CAS No. 890616-46-3](/img/structure/B3014414.png)
7-(3,5-二甲基吡唑-1-基)-2-甲基-5-苯基-[1,2,4]三唑并[1,5-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest in medicinal chemistry due to its potential biological activities. The core structure is known to be a versatile scaffold that can be modified to produce compounds with a variety of biological activities, including acting as xanthine oxidase inhibitors and adenosine receptor antagonists .
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been reported through various methods. For instance, the oxidative cyclization of hydrazino-pyrazolo[3,4-d]pyrimidines with nitric acid has been described as a key step in producing 3- and/or 5-substituted derivatives . Another approach involves the condensation of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl pyran-2-one in refluxing alcohol, followed by further reactions to yield benzimidazolylmethyl derivatives . These methods highlight the versatility of the synthetic routes available for the triazolopyrimidine core.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives has been elucidated using techniques such as NMR and mass spectroscopy . The crystal structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been reported in different solvate forms, revealing insights into the hydrogen-bonding interactions and supramolecular architecture .
Chemical Reactions Analysis
The reactivity of the triazolopyrimidine derivatives can lead to the formation of various tricyclic compounds. For example, 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines have been used as intermediates to synthesize pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines and other tricyclic derivatives with potential affinity for the central benzodiazepine receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The solvate forms of these compounds, for instance, demonstrate different hydrogen-bonding patterns and stacking interactions, which can affect their solubility and stability . The regioselective synthesis of aryl-substituted derivatives has been shown to yield compounds with significant biological activity, suggesting that the physical and chemical properties of these molecules can be finely tuned for specific biological targets .
科学研究应用
1. 生物活性与药理应用
7-(3,5-二甲基吡唑-1-基)-2-甲基-5-苯基-[1,2,4]三唑并[1,5-a]嘧啶及其相关化合物因其生物活性而被广泛研究。这些化合物在各种药理应用中显示出有希望的结果:
腺苷受体拮抗作用:吡唑并[1,5-a]嘧啶衍生物,如 SCH 58261,已被发现是 A2A 腺苷受体亚型的有效拮抗剂,在结合研究中表现出高亲和力和选择性。这使得它们成为帕金森病等神经退行性疾病治疗的潜在候选药物 (Baraldi 等,1996)。
镇痛和抗炎特性:某些吡唑并[1,5-a]嘧啶衍生物表现出显着的镇痛和抗炎活性,在某些情况下优于参考药物。这表明它们具有作为具有良好安全性概况的新型非甾体抗炎药 (NSAIDs) 的潜力 (Shaaban 等,2008)。
2. 合成和化学性质
研究还集中于这些化合物的合成和化学性质的探索:
合成技术:已经开发出各种合成途径来创建吡唑并[1,5-a]嘧啶衍生物,包括无溶剂合成方法和环缩合反应。这些方法旨在提高合成过程的效率并探索这些化合物的结构变化 (Desenko 等,1998)。
结构分析和 DFT 计算:已经进行了详细的结构分析和密度泛函理论 (DFT) 计算以了解这些化合物的分子几何和电子性质。这项研究有助于设计更有效和更有针对性的药物 (Salem 等,2015)。
3. 抗菌和抗真菌活性
吡唑并[1,5-a]嘧啶衍生物也因其抗菌和抗真菌特性而受到评估:
抗菌剂:一些衍生物对各种细菌和真菌物种表现出有效的活性,表明它们具有作为新型抗菌剂的潜力 (Abdelhamid 等,2016)。
抗结核活性:吡唑并[1,5-a]嘧啶的结构类似物已被合成并评估其对结核病的活性。这些化合物为开发抗结核药物提供了新的途径 (Titova 等,2019)。
未来方向
The future directions for the study of “7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthetic methods could also be a promising area of research .
作用机制
Target of Action
The primary target of 7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 and inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents cells from entering the S phase, leading to cell cycle arrest . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound shows significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been found to cause cell cycle arrest and induce apoptosis within HCT cells . These effects are likely due to the compound’s inhibition of CDK2, disrupting the cell cycle and leading to cell death .
属性
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6/c1-11-9-12(2)22(20-11)16-10-15(14-7-5-4-6-8-14)19-17-18-13(3)21-23(16)17/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDHTWPXZXCHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=NC(=NN23)C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。